5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazol-3-amine
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Overview
Description
5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazol-3-amine is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to a triazole ring, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazol-3-amine typically involves the introduction of the difluoromethyl group to a triazole precursor. One common method involves the reaction of a triazole derivative with a difluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethyl-1H-1,2,4-triazole: Similar structure but lacks the methyl group.
1-Methyl-1H-1,2,4-triazole: Similar structure but lacks the difluoromethyl group.
5-Difluoromethyl-1-methyl-1H-pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.
Uniqueness
5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazol-3-amine is unique due to the presence of both the difluoromethyl and methyl groups on the triazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C4H6F2N4 |
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Molecular Weight |
148.11 g/mol |
IUPAC Name |
5-(difluoromethyl)-1-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H6F2N4/c1-10-3(2(5)6)8-4(7)9-10/h2H,1H3,(H2,7,9) |
InChI Key |
BERGHRZQDARFCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)N)C(F)F |
Origin of Product |
United States |
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